molecular formula C30H48O3 B1598718 beta-Elemolic acid CAS No. 28282-54-4

beta-Elemolic acid

Cat. No.: B1598718
CAS No.: 28282-54-4
M. Wt: 456.7 g/mol
InChI Key: NBSBUIQBEPROBM-UHFFFAOYSA-N
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Description

Beta-Elemolic acid: is a triterpenoid compound, belonging to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound is an extremely weak basic (essentially neutral) compound based on its pKa . It is also known by other names such as (13α,14β,17α,20S)-3-Oxolanosta-8,24-dien-21-oic acid, 3-Oxotirucalla-8,24-dien-21-oic acid, 3-Oxotirucallic acid, and Elemadienonic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Elemolic acid can be synthesized from an alcoholic solution of gum elemi. The process involves recovering a crude mixture of elemi acids containing this compound, DELTA 7 alpha-Elemolic acid, and DELTA 8 alpha-Elemolic acid by using a basic ion exchanger. The DELTA 7 alpha-Elemolic acid is then isomerized to DELTA 8 alpha-Elemolic acid in a chlorinated hydrocarbon by using a mineral acid. Finally, the DELTA 8 alpha-Elemolic acid is oxidized to yield additional this compound .

Industrial Production Methods: : The industrial production of this compound follows a similar process as the synthetic route. The crude mixture of elemi acids is separated and purified to obtain this compound. This process is scalable and can be used to produce this compound in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: : Beta-Elemolic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of beta-Elemolic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various signaling pathways and molecular targets involved in inflammation and cancer. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Beta-Elemolic acid is unique among triterpenoids due to its specific structure and properties. Similar compounds include:

This compound stands out due to its specific molecular structure and the unique pathways it modulates, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSBUIQBEPROBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28282-54-4
Record name beta-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 - 201 °C
Record name beta-Elemolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034961
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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